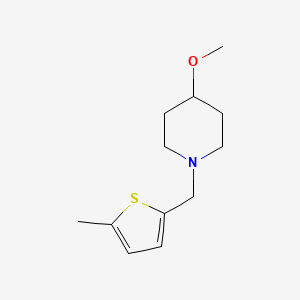

4-Methoxy-1-((5-methylthiophen-2-yl)methyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . There are numerous methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Thiophene derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis

The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

Piperidines and thiophenes can undergo a variety of chemical reactions. For example, piperidines can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Thiophene derivatives can participate in a variety of reactions, including intramolecular charge transfer .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives have been evaluated for their efficiency in corrosion inhibition, particularly on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors and inhibition properties of these compounds, indicating their potential in protecting metal surfaces from corrosion. The binding energies and global reactivity parameters such as HOMO-LUMO energy gap and electrophilicity index suggest these derivatives are promising corrosion inhibitors (Kaya et al., 2016).

Anticancer Activity

Studies on benzimidazole derivatives bearing 1,2,4-triazole have shown significant anti-cancer properties through molecular docking and density functional theory (DFT) analysis. These compounds demonstrate the ability to inhibit the EGFR kinase, which is pivotal in cancer progression. The structural stability and tautomeric properties contribute to their potential as cancer therapeutics, providing a foundation for further investigation into similar compounds' anticancer activities (Karayel, 2021).

Synthetic Applications

In the realm of synthetic chemistry, piperidine derivatives are explored for their utility as photolabile protecting groups in flow chemistry. This application is critical for developing efficient synthesis pathways in pharmaceuticals and materials science. The optimized derivatives show excellent yields under both protic and aprotic conditions, highlighting their versatility and applicability in multistep syntheses (Yueh et al., 2015).

Molecular Electronics

The integration of piperidine units into molecular designs for electronic applications has been explored. By incorporating these units into bacteriochlorins, researchers aim to tailor the spectral properties of these compounds for use in near-infrared absorbers, which are pivotal in developing photodynamic therapy agents and organic photovoltaics. The novel molecular design strategy emphasizes the importance of such derivatives in advancing materials science (Reddy et al., 2013).

Antimicrobial Agents

The exploration of piperidine derivatives as antimicrobial agents has yielded compounds with significant activity against a variety of bacterial and fungal strains. This research underlines the potential of structurally related compounds to serve as the basis for developing new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Patel et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-1-((5-methylthiophen-2-yl)methyl)piperidine are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . .

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may interact with multiple pathways.

Result of Action

Given the diverse biological activities associated with piperidine derivatives , this compound may have a range of effects at the molecular and cellular levels

Future Directions

properties

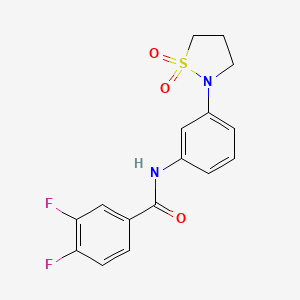

IUPAC Name |

4-methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-10-3-4-12(15-10)9-13-7-5-11(14-2)6-8-13/h3-4,11H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERRAPZPPGDAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)